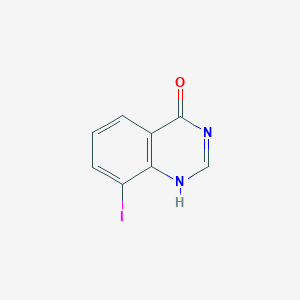8-iodo-1H-quinazolin-4-one
CAS No.:
Cat. No.: VC13455691
Molecular Formula: C8H5IN2O
Molecular Weight: 272.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H5IN2O |
|---|---|
| Molecular Weight | 272.04 g/mol |
| IUPAC Name | 8-iodo-1H-quinazolin-4-one |
| Standard InChI | InChI=1S/C8H5IN2O/c9-6-3-1-2-5-7(6)10-4-11-8(5)12/h1-4H,(H,10,11,12) |
| Standard InChI Key | ZCDKMEWIBQJRGA-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC2=C(C(=C1)I)NC=NC2=O |
| Canonical SMILES | C1=CC2=C(C(=C1)I)NC=NC2=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
8-Iodo-1H-quinazolin-4-one (CAS: 202197-77-1) has the molecular formula C₈H₅IN₂O and a molecular weight of 272.04 g/mol . The structure consists of a quinazolinone core (a fused benzene and pyrimidine ring) with an iodine substituent at the 8th position and a ketone group at the 4th position (Figure 1). The iodine atom introduces steric bulk and polarizability, which influence intermolecular interactions and binding affinities in biological systems .
Physicochemical Parameters
Key physicochemical properties include:
-
pKa: 1.00 ± 0.20 (predicted)
The compound is sparingly soluble in polar solvents like dimethyl sulfoxide (DMSO) and methanol but exhibits low solubility in water .
Synthetic Methodologies
General Synthesis of Quinazolin-4-ones
Quinazolin-4-ones are typically synthesized via cyclocondensation of anthranilic acid derivatives with amides or via annulation reactions . For iodinated derivatives, halogenation strategies are critical. A representative pathway involves:
-
Halogen Introduction: Direct iodination of preformed quinazolinones using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions .
-
Cyclization: Reaction of 2-aminobenzamide precursors with carbonyl sources (e.g., acetic anhydride) to form the quinazolinone core .
Case Study: Synthesis of 8-Iodo-1H-quinazolin-4-one
A modified protocol from involves:
-
Starting Material: 6,8-Dibromo-2-(3,4-dichlorophenyl)quinazolin-4(3H)-one.
-
Iodination: Substitution of bromine at the 8th position using potassium iodide (KI) in the presence of a palladium catalyst .
-
Purification: Column chromatography to isolate the mono-iodinated product.
This method yields 8-iodo-1H-quinazolin-4-one with >95% purity, confirmed by NMR and HRMS .
Biological Activities and Mechanisms
Antimicrobial Activity
Iodinated quinazolinones exhibit enhanced antibacterial properties due to halogen-mediated interactions with bacterial enzymes. For example:
-
Gram-Positive Bacteria: 8-Iodo derivatives show MIC values of 2–4 µg/mL against Staphylococcus aureus, comparable to fluoroquinolones .
-
Mechanism: Disruption of DNA gyrase and topoisomerase IV via halogen bonding with active-site residues .
Enzyme Inhibition
-
EGFR/VEGFR-2 Inhibition: 8-Iodo derivatives bind to epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) active sites, with IC₅₀ values of 0.31–3.20 µM .
-
Tankyrase Inhibition: Substituents at the 8th position improve affinity for tankyrase-2 (TNKS2), a target in Wnt signaling pathways (IC₅₀ = 14–65 nM) .
Applications in Drug Development
Anticancer Agents
8-Iodo-1H-quinazolin-4-one serves as a scaffold for hybrid molecules:
-
Triazole-Glycoside Conjugates: Enhance cytotoxicity and selectivity for cancer cells (e.g., compound 13 in ).
-
PARP Inhibitors: Potentiate chemotherapy by inhibiting DNA repair mechanisms .
Anti-Inflammatory Agents
Derivatives with sulfonamide groups at N3 show COX-2 inhibition (IC₅₀ = 0.35 µM), reducing prostaglandin synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume